Cas no 2171771-09-6 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid
- 2171771-09-6
- EN300-1491086
-
- インチ: 1S/C26H30N2O5/c1-4-10-22(23(29)28-26(3,15-5-2)24(30)31)27-25(32)33-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h4,6-9,11-14,21-22H,1,5,10,15-16H2,2-3H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: HEZDFMSVBCSYCO-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC=C)C(NC(C(=O)O)(C)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 704
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491086-5000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1491086-500mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491086-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1491086-2500mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491086-250mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491086-1000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491086-10000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491086-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491086-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-methylpentanoic acid |
2171771-09-6 | 100mg |
$2963.0 | 2023-09-28 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid 関連文献
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
3. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acidに関する追加情報
Professional Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic Acid (CAS No. 2171771-09-6)
Compound with the CAS number 2171771-09-6 and the product name 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal research. The presence of a fluorenyl moiety and a protected amino group in its framework suggests a high degree of functional versatility, making it a valuable candidate for further exploration.
The molecular architecture of this compound is particularly noteworthy, featuring a pentenamido group linked to a methylpentanoic acid moiety. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological interactions. The fluorenylmethoxycarbonyl (Fmoc) protection on the amino group is a common strategy in peptide synthesis, indicating that this compound could be instrumental in the development of novel peptide-based therapeutics.
In recent years, there has been growing interest in the use of fluorinated compounds in pharmaceuticals due to their enhanced metabolic stability and improved bioavailability. The incorporation of a fluorenyl group into the molecular structure of this compound aligns with this trend, potentially offering advantages over traditional non-fluorinated analogs. Furthermore, the pentenamido moiety may contribute to its ability to interact with biological targets in a specific manner, which is crucial for drug efficacy.
Current research in medicinal chemistry has highlighted the importance of multifunctional compounds that can address multiple therapeutic targets simultaneously. The complex structure of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid suggests that it may possess such capabilities. For instance, the presence of both an amide and an acid group could allow it to engage with different enzymatic or receptor systems, thereby increasing its therapeutic spectrum.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective protection-deprotection strategies, are likely employed to construct its intricate framework. These methodologies not only highlight the sophistication of modern chemical synthesis but also underscore the compound's complexity and potential value.
Evaluation of this compound's pharmacological properties is ongoing, with particular focus on its potential as an intermediate in the synthesis of more complex drug molecules. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes or receptors relevant to various diseases. However, further investigation is necessary to fully elucidate its mechanism of action and therapeutic potential.
The role of computational chemistry in drug discovery has become increasingly prominent, with molecular modeling and simulations playing a crucial role in understanding interactions at the molecular level. The application of these tools to compounds like 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid can provide valuable insights into their binding affinities and pharmacokinetic profiles. Such information is essential for optimizing lead compounds and guiding their transition towards clinical development.
The development of novel therapeutic agents often involves collaboration between chemists, biologists, and pharmacologists. The unique properties of this compound make it an attractive candidate for interdisciplinary research efforts aimed at addressing unmet medical needs. By leveraging the expertise of multiple disciplines, researchers can accelerate the discovery and development process, bringing new treatments to patients more efficiently.
In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid represents a promising advancement in pharmaceutical chemistry with significant potential for further research and application. Its complex structure and functional versatility make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its properties and applications, this compound is poised to contribute meaningfully to the field of medicinal chemistry.
2171771-09-6 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpentanoic acid) 関連製品
- 1251678-29-1(N-(3-ethylphenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 460-43-5(2,2,2-trifluoroethyl methyl ether)
- 2228604-52-0(1-(2-methylcyclopropyl)cyclohexan-1-amine)
- 2172085-43-5(5-cyclobutyl-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid)
- 1057856-28-6(4-fluoro-2-methylbutan-2-amine)
- 1805071-70-8(Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-methoxypyridine-6-acetate)
- 2227726-36-3((2S)-4-(5-bromofuran-2-yl)butan-2-amine)
- 303149-75-9(1-(4-Chlorobenzyl)-3-{[(2-chloropropanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one)
- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)
- 261633-75-4(2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine)




